Enhanced Lipophilicity (LogP) of the 2,3-Dichloro Scaffold Differentiates It from Non-Chlorinated Parent Structures
The calculated LogP for 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid is 3.8151, which is significantly higher than the non-chlorinated 2-phenylthiazole-4-carboxylic acid (LogP ~2.92) [1]. This quantifiable increase in lipophilicity indicates a markedly different partitioning behavior, affecting both pharmacokinetic properties and the compound's ability to engage hydrophobic protein pockets [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.8151 |
| Comparator Or Baseline | 2-Phenylthiazole-4-carboxylic acid: LogP ~2.92 (predicted via ACD/Labs) |
| Quantified Difference | Difference of +0.90 log units, representing an approximately 8-fold increase in lipophilicity. |
| Conditions | In silico calculation (Molbase for target; ChemSpider/ACD/Labs for comparator). |
Why This Matters
A higher LogP directly translates to altered membrane permeability and non-specific binding, making this compound a more suitable starting point for targeting intracellular or lipophilic binding sites.
- [1] Molbase. 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid Physicochemical Properties. View Source
